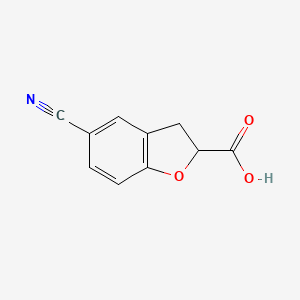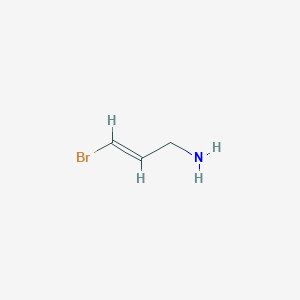
(2E)-3-bromoprop-2-en-1-amine
Vue d'ensemble
Description
(2E)-3-bromoprop-2-en-1-amine is an organic compound with the molecular formula C3H6BrN It is a brominated derivative of allylamine, characterized by the presence of a bromine atom attached to the second carbon of the prop-2-en-1-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-bromoprop-2-en-1-amine can be achieved through several methods. One common approach involves the bromination of allylamine. This reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-bromoprop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-en-1-amine structure can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield saturated amines.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include sodium azide (NaN3) for azide substitution or potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are often carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Addition Reactions: Hydrogen halides (HX) or halogens (X2) are commonly used, with reactions conducted in inert solvents such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) are employed under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted amines.
Addition Reactions: Products include haloalkanes and dihaloalkanes.
Oxidation and Reduction Reactions: Products include oxo derivatives and saturated amines.
Applications De Recherche Scientifique
(2E)-3-bromoprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving amine oxidases.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of (2E)-3-bromoprop-2-en-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of amine oxidases by forming covalent bonds with the active site of the enzyme. This interaction can disrupt the enzyme’s normal function, leading to altered metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-chloroprop-2-en-1-amine: Similar structure with a chlorine atom instead of bromine.
(2E)-3-fluoroprop-2-en-1-amine: Similar structure with a fluorine atom instead of bromine.
(2E)-3-iodoprop-2-en-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(2E)-3-bromoprop-2-en-1-amine is unique due to the specific reactivity imparted by the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound particularly useful in selective substitution and addition reactions. Its intermediate reactivity allows for controlled transformations, which are valuable in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
(E)-3-bromoprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALOPNCHJFMDLX-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


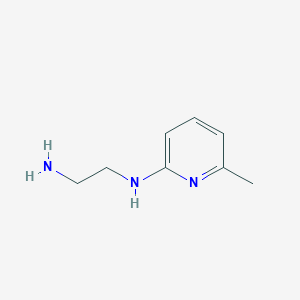

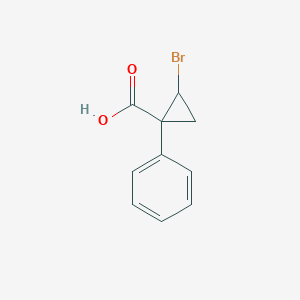
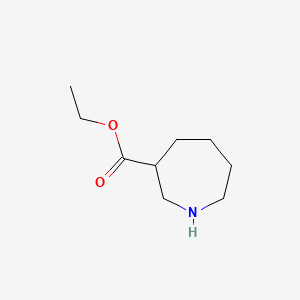
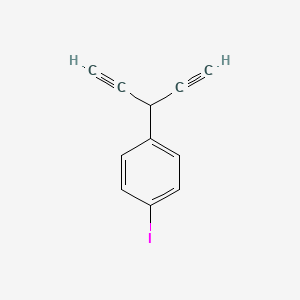
![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B3249407.png)
![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B3249412.png)
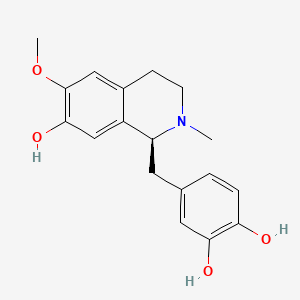
![2-Azaspiro[3.3]heptan-1-one](/img/structure/B3249423.png)
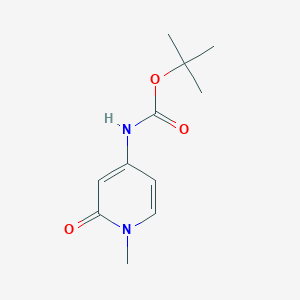
![Imidazo[1,2-a]pyridine-3-ethanol](/img/structure/B3249444.png)
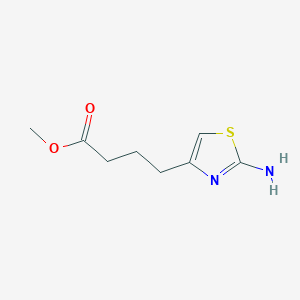
![Ethyl 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3249465.png)
